molecular formula C8H19NO B145969 2-(Diisopropylamino)ethanol CAS No. 96-80-0

2-(Diisopropylamino)ethanol

Cat. No.: B145969
CAS No.: 96-80-0
M. Wt: 145.24 g/mol
InChI Key: ZYWUVGFIXPNBDL-UHFFFAOYSA-N
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Description

2-(Diisopropylamino)ethanol (CAS 96-80-0) is a colorless to yellow liquid with an ammoniacal odor and a boiling point of approximately 190 °C . This compound is a vital chemical intermediate and building block in organic synthesis. Its primary research applications include its use as a precursor in the development of Active Pharmaceutical Ingredients (APIs) for a range of therapeutics . It also serves as a key intermediate in the synthesis of agrochemicals, such as herbicides, insecticides, and fungicides, supporting advancements in crop protection . Furthermore, its versatility as a reagent and solvent is leveraged in various chemical synthesis processes, including the production of specialty chemicals and surfactants . From a chemical perspective, this compound functions as a strong nucleophile and base, facilitating various organic transformations. Researchers value it for its role in developing complex molecules and optimizing synthetic routes. It is important to note that this compound is classified as hazardous. It can be corrosive to the eyes and skin, moderately toxic if absorbed through the skin, and slightly toxic if swallowed or inhaled . Appropriate personal protective equipment (PPE) and engineering controls should always be used when handling this material. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption .

Properties

IUPAC Name

2-[di(propan-2-yl)amino]ethanol
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InChI

InChI=1S/C8H19NO/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3
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InChI Key

ZYWUVGFIXPNBDL-UHFFFAOYSA-N
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Canonical SMILES

CC(C)N(CCO)C(C)C
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Molecular Formula

C8H19NO
Record name N,N-DIISOPROPYL ETHANOLAMINE
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DSSTOX Substance ID

DTXSID6021822
Record name N,N-Diisopropylaminoethanol
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Molecular Weight

145.24 g/mol
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Physical Description

N,n-diisopropyl ethanolamine appears as a colorless liquid. Slightly soluble in water and less dense than water. Severely irritates skin and eyes. Used to make other chemicals.
Record name N,N-DIISOPROPYL ETHANOLAMINE
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Flash Point

175 °F (NFPA, 2010)
Record name N,N-DIISOPROPYL ETHANOLAMINE
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CAS No.

96-80-0
Record name N,N-DIISOPROPYL ETHANOLAMINE
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Record name Monoethanoldiisopropylamine
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Record name Ethanol, 2-[bis(1-methylethyl)amino]-
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Record name MONOETHANOLDIISOPROPYLAMINE
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Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis of DIPEA via ethylene oxide involves a nucleophilic ring-opening reaction where diisopropylamine attacks the electrophilic ethylene oxide, forming the ethanolamine derivative. The reaction follows the stoichiometric equation:

(CH3)2CH2NH+C2H4O(CH3)2CH2N(CH2CH2OH)+H2O[1](\text{CH}3)2\text{CH}2\text{NH} + \text{C}2\text{H}4\text{O} \rightarrow (\text{CH}3)2\text{CH}2\text{N}(\text{CH}2\text{CH}2\text{OH}) + \text{H}_2\text{O} \quad

Diisopropylamine is typically used in excess (molar ratio 2–8:1 relative to ethylene oxide) to drive the reaction toward completion and minimize ethylene oxide dimerization.

Catalytic Systems and Temperature Control

Lewis acid catalysts such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) are preferred for their ability to polarize the ethylene oxide molecule, enhancing electrophilicity. Patent CN102126967B demonstrates that 0.4–2.0% catalyst loading (by mass) at 30–150°C optimizes reaction kinetics while suppressing side reactions like ethylene glycol formation. Temperatures exceeding 180°C promote thermal degradation, reducing yields by 4–6% due to oligomerization.

Table 1: Ethylene Oxide Alkylation Conditions and Outcomes

ParameterOptimal RangeYield (%)Purity (%)
Temperature30–150°C95–9999.7
PressureAmbient
Catalyst (ZnCl₂)0.4–2.0% by mass
Diisopropylamine:EO5:198.599.5

Purification and Scalability

Post-reaction purification employs a two-step distillation process:

  • Deamination Tower : Removes excess diisopropylamine at 30–100°C under slight vacuum (−0.1 MPa), recovering 97–99% unreacted amine for reuse.

  • Vacuum Distillation : Isolates DIPEA at 70–170°C under −0.095 MPa, achieving 99.7% purity with water-white clarity. Industrial scalability is enhanced by continuous distillation systems, reducing energy costs by 20–25% compared to batch processes.

Ethyl Chloride Alkylation: High-Pressure Synthesis

Reaction Dynamics and Catalysis

In this method, diisopropylamine reacts with ethyl chloride under high pressure (1.0–2.5 MPa) and elevated temperatures (150–230°C) to form DIPEA and hydrochloric acid:

(CH3)2CH2NH+C2H5Cl(CH3)2CH2N(CH2CH2OH)+HCl[2](\text{CH}3)2\text{CH}2\text{NH} + \text{C}2\text{H}5\text{Cl} \rightarrow (\text{CH}3)2\text{CH}2\text{N}(\text{CH}2\text{CH}2\text{OH}) + \text{HCl} \quad

Catalysts such as sodium iodide (NaI) or magnesium iodide (MgI₂) facilitate nucleophilic substitution by generating reactive ethyl iodide intermediates.

Process Parameters and Yield Optimization

Patent CN101759571A reports yields up to 95.1% using a 3:1 molar ratio of diisopropylamine to ethyl chloride and 1–2% catalyst loading at 200°C. Prolonged reaction times (>10 hours) at 230°C diminish yields to 85–88% due to Hoffmann elimination side reactions.

Table 2: Ethyl Chloride Alkylation Conditions and Outcomes

ParameterOptimal RangeYield (%)Purity (%)
Temperature180–200°C90–9595.1
Pressure1.7–2.5 MPa
Catalyst (NaI)1–2% by mass
Diisopropylamine:EC3:193.394.8

Neutralization and Product Isolation

Post-reaction neutralization with potassium hydroxide (KOH) removes HCl, generating KCl byproducts. Subsequent atmospheric distillation at 127.5–128.0°C isolates DIPEA with 92–95% recovery. This method’s reliance on high-pressure equipment increases capital costs by 30–40% compared to ethylene oxide routes.

Comparative Analysis of Preparation Methods

Economic and Environmental Considerations

  • Ethylene Oxide Route : Lower operational pressures and catalyst reusability reduce production costs by $1.2–1.5 per kilogram. No solvent requirements minimize wastewater generation.

  • Ethyl Chloride Route : Higher yields (95% vs. 90%) offset elevated energy consumption, but HCl neutralization produces 0.8–1.2 kg of salt waste per kilogram of DIPEA.

Industrial Adoption Trends

Ethylene oxide-based synthesis dominates 75–80% of global DIPEA production due to milder conditions and simpler waste management. Ethyl chloride methods remain prevalent in regions with inexpensive chlorine infrastructure, constituting 15–20% of output .

Scientific Research Applications

Chemical Properties and Characteristics

  • Chemical Formula : C8H19NO
  • Molecular Weight : 145.24 g/mol
  • CAS Number : 96-80-0
  • Physical State : Colorless liquid, slightly soluble in water.

Synthesis and Catalysis

2-(Diisopropylamino)ethanol is widely used as a catalyst in organic synthesis due to its basicity and nucleophilicity. Its applications include:

  • Carbon Dioxide Absorption : DIPA has been shown to enhance the reaction rate of CO2 in aqueous solutions compared to other amines, making it a valuable compound for carbon capture technologies. Studies indicate that the reaction kinetics of CO2 with DIPA are significantly faster than with methyldiethanolamine (MDEA), which is considered the industry standard for such applications .
  • Synthesis of Surfactants : It serves as a precursor in the synthesis of various surfactants and emulsifiers used in detergents and personal care products.

Pharmaceutical Applications

DIPA's unique chemical structure allows it to be utilized in pharmaceutical formulations, particularly in drug delivery systems:

  • Nanoparticle Drug Delivery : Research has demonstrated that copolymers derived from 2-(diisopropylamino)ethyl methacrylate can form nanoparticles with pH-responsive properties, suitable for targeted cancer therapy. These nanoparticles can encapsulate chemotherapeutic agents and release them in acidic environments typical of tumor tissues, enhancing therapeutic efficacy while minimizing side effects .

Case Study: Cancer Therapy

A study involving poly[N-(2-hydroxypropyl)methacrylamide]-b-poly[2-(diisopropylamino)ethyl methacrylate] nanoparticles showed significant cytotoxic activity against cancer cells when loaded with drugs. The nanoparticles exhibited stability in serum and effectively released the drug at the endosomal pH, demonstrating their potential for solid tumor treatment .

Industrial Applications

In industrial settings, this compound is employed for various purposes:

  • Corrosion Inhibitors : DIPA is used as an inhibitor in metalworking fluids to prevent corrosion during machining processes.
  • Chemical Manufacturing : It acts as a building block in the synthesis of other chemical compounds, including specialty chemicals for agrochemicals and polymers.

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Chemical SynthesisCatalyst for CO2 absorption
PharmaceuticalsNanoparticle drug delivery
Industrial ChemicalsCorrosion inhibitorsGeneral Knowledge
Material ScienceSurfactant productionGeneral Knowledge

Comparison with Similar Compounds

2-(Dibutylamino)ethanol

  • Molecular Formula: C₁₀H₂₃NO
  • Molecular Weight : 173.30 g/mol
  • Key Differences: Larger alkyl groups (butyl vs. isopropyl) increase hydrophobicity and steric hindrance. Applications: Used in polymer synthesis (e.g., DBA-MA monomers) and as a stabilizer in chemical reactions .
  • Safety : Similar toxicity profile but higher persistence in environmental matrices due to larger hydrocarbon chains.

2-(Diethylamino)ethanol

  • Molecular Formula: C₆H₁₅NO
  • Molecular Weight : 117.19 g/mol
  • Key Differences :
    • Smaller ethyl groups reduce steric hindrance, enhancing reactivity in nucleophilic substitutions.
    • Applications: Common CO₂ absorbent in gas treatment and precursor for surfactants .
  • Research Note: Exhibits higher water solubility compared to 2-(diisopropylamino)ethanol due to reduced hydrophobicity.

2-(Isopropylamino)ethanol

  • Molecular Formula: C₅H₁₃NO
  • Molecular Weight : 103.16 g/mol
  • Key Differences :
    • Single isopropyl group results in lower steric effects and higher basicity.
    • Applications: Intermediate in agrochemicals and corrosion inhibitors .
  • Safety: Less toxic than this compound but still requires careful handling.

2-(Diisopropylamino)ethyl Chloride

  • Molecular Formula : C₈H₁₈ClN
  • Molecular Weight : 163.69 g/mol
  • Key Differences: Replacement of hydroxyl with chlorine enhances electrophilicity, making it a key precursor for VX nerve agents . Applications: Intermediate in organophosphate synthesis and quaternary ammonium compounds.

2-(Diisopropylamino)ethanethiol

  • Molecular Formula : C₈H₁₉NS
  • Molecular Weight : 161.31 g/mol
  • Key Differences :
    • Thiol (-SH) group replaces hydroxyl, enabling sulfur-based reactivity (e.g., disulfide bond formation).
    • Applications: Critical precursor for VX and VR nerve agents .
  • Research Note: Air oxidation of this compound yields bis(2-diisopropylaminoethyl) disulfide, a degradation product of VX .

This compound Hydrochloride

  • Molecular Formula: C₈H₂₀ClNO
  • Molecular Weight : 181.70 g/mol
  • Key Differences :
    • Hydrochloride salt form increases water solubility and stability.
    • Applications: Pharmaceutical intermediate (e.g., antacids and gastrointestinal drugs) .
  • Physical Properties : Higher boiling point (237°C) and lower volatility compared to the free base .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound C₈H₁₉NO 145.24 187–192 Pharmaceuticals, polymer synthesis
2-(Dibutylamino)ethanol C₁₀H₂₃NO 173.30 210–215* Polymer stabilizers
2-(Diethylamino)ethanol C₆H₁₅NO 117.19 163–165 CO₂ capture, surfactants
2-(Isopropylamino)ethanol C₅H₁₃NO 103.16 150–155 Agrochemicals
2-(Diisopropylamino)ethyl chloride C₈H₁₈ClN 163.69 195–200 Nerve agent precursors
This compound HCl C₈H₂₀ClNO 181.70 237 Pharmaceutical salts

*Estimated based on homologous series.

Biological Activity

2-(Diisopropylamino)ethanol, also known as N,N-diisopropyl ethanolamine, is a compound with significant biological activity and diverse applications in various fields. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₈H₁₉NO
  • Molecular Weight : Approximately 145.24 g/mol
  • Physical State : Colorless liquid, slightly soluble in water, with a density of 0.897 g/mL at 25 °C.
  • Reactivity : Acts as an amino alcohol that can neutralize acids in exothermic reactions .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on cell growth, toxicity, and potential therapeutic applications.

  • Cell Growth Modulation :
    • Studies indicate that this compound can inhibit the growth of certain cell lines through two distinct mechanisms: a reversible reduction in population doubling rates and saturation densities .
    • The compound has shown potential antifertility effects in rodent models, suggesting its ability to interfere with reproductive processes .
  • Toxicity Profile :
    • It is classified as an irritant to skin and eyes, necessitating careful handling due to its hazardous nature .
    • Acute toxicity studies have highlighted its corrosive properties and potential for causing severe irritation upon contact .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Antifertility Effects :
    A study compared the antifertility activity of this compound with various analogs, demonstrating significant effects in female rats when administered postcoitally. The results indicated that this compound could serve as a potential contraceptive agent .
  • Cell Line Studies :
    Research involving Chinese hamster ovary (CHO-K1) cells revealed that exposure to this compound led to a concentration-dependent reduction in cell viability, highlighting its potential cytotoxic effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cell Growth InhibitionReduction in population doubling rate
AntifertilitySignificant effects in rodent models
CytotoxicityConcentration-dependent reduction in cell viability

Table 2: Toxicity Profile

Toxicity TypeDescriptionSeverity Level
Skin IrritationCauses severe irritation upon contactHigh
Eye IrritationCan cause severe eye damageHigh
Acute ToxicityClassified as an acute toxic compoundModerate to High

Q & A

Q. What are the standard methods for synthesizing and characterizing 2-(Diisopropylamino)ethanol in academic laboratories?

Methodological Answer: Synthesis typically involves nucleophilic substitution reactions, such as the reaction of diisopropylamine with ethylene oxide or chloroethanol under controlled conditions. Purification is achieved via vacuum distillation, with purity verified by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy . Characterization includes:

  • Spectroscopic Analysis : Fourier-transform infrared (FTIR) spectroscopy to identify functional groups (e.g., hydroxyl and amine stretches). Composite spectra are generated using multiple path lengths (4.30–990 µm) to refine absorption indices .
  • Refractive Index Measurement : The complex refractive index (n=n+ikn^* = n + ik) is determined via FTIR, with n(λ)n(\lambda) and k(λ)k(\lambda) calculated at specific wavenumbers (e.g., 2500–4000 cm1^{-1}) .
  • Physical Properties : Melting point (-39°C), boiling point (187–192°C), and density (0.826 g/cm³) are critical for experimental reproducibility .

Q. What key physicochemical properties of this compound are critical for experimental design?

Methodological Answer:

  • Thermal Stability : Decomposition above 200°C necessitates temperature-controlled reactions (<150°C) .
  • Solubility : Miscibility with polar solvents (ethanol, dimethylformamide) and limited solubility in water require solvent optimization for reactions or nanoparticle synthesis .
  • Hygroscopicity : Storage under inert atmosphere (e.g., nitrogen) is recommended to prevent moisture absorption .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Work in a fume hood due to volatility (bp 187–192°C) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with weak acids (e.g., citric acid) for amine neutralization .
  • Waste Disposal : Follow institutional guidelines for amine-containing waste, avoiding direct release into aqueous systems due to potential ecotoxicity .

Q. What spectroscopic techniques are most effective for analyzing this compound?

Methodological Answer:

  • FTIR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3300 cm1^{-1}, N-H bend at ~1600 cm1^{-1}). Composite spectra reduce noise and improve resolution .
  • NMR : 1^1H NMR (δ 1.0–1.2 ppm for isopropyl CH3_3, δ 3.5–3.7 ppm for CH2_2OH) confirms structural integrity .
  • Mass Spectrometry : High-resolution MS (theoretical m/z 145.24 for [M+H]+^+) validates molecular weight .

Advanced Research Questions

Q. How can computational models like COSMO-RS predict the behavior of this compound in CO2_22​ capture applications?

Methodological Answer:

  • COSMO-RS Workflow : Optimize molecular geometry using software (e.g., TmoleX), then simulate solvent-solute interactions to predict CO2_2 absorption capacity. Validate with experimental gas solubility data .
  • Key Parameters : Dielectric constant, charge density surfaces, and activity coefficients inform solvent selection for amine-based capture systems .

Q. What role does this compound play in pH-responsive drug delivery systems?

Methodological Answer:

  • Nanoparticle Synthesis : The compound is copolymerized with poly(N-(2-hydroxypropyl)methacrylamide) via RAFT polymerization. Self-assembly in PBS (pH 7.4) forms micelles with a hydrophobic core (responsive to pH <6.5) for controlled drug release .
  • Critical Variables : Monomer purity (>97%), solvent ratios (ethanol/DMF), and polymerization temperature (60–70°C) affect nanoparticle size and stability .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Calibration Checks : Use certified reference materials (e.g., KBr pellets for FTIR) and validate path length consistency (4.30–990 µm) to minimize experimental error .
  • Environmental Controls : Maintain constant temperature (26±1°C) and humidity (<30%) during measurements to reduce spectral drift .
  • Data Normalization : Apply baseline correction and Savitzky-Golay smoothing to composite spectra for accurate n(λ)n(\lambda) and k(λ)k(\lambda) calculations .

Q. What are the degradation pathways of this compound in chemical warfare agent analysis?

Methodological Answer:

  • VX Degradation Studies : Analyze byproducts (e.g., O-ethyl methylphosphonothioic acid) via GC-MS after derivatization. Methanol chemical ionization enhances sensitivity for trace detection .
  • Hydrolysis Kinetics : Monitor pH-dependent degradation (t1/2_{1/2} <24 hrs at pH >10) using LC-UV/Vis, with pseudo-first-order kinetics modeling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diisopropylamino)ethanol
Reactant of Route 2
Reactant of Route 2
2-(Diisopropylamino)ethanol

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